

Protocol for the Synthesis of fac-[Re(CO)₃(L6) (H₂O)][NO₃]

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: fac-[Re(CO)3(L6)(H2O)][NO3]

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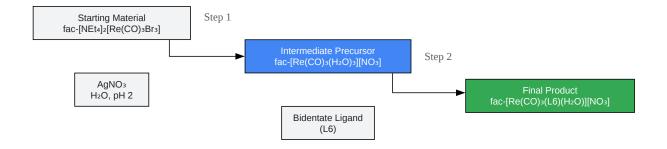
Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the synthesis of the rhenium(I) tricarbonyl complex, fac-[Re(CO)₃(L6)(H₂O)][NO₃], where L6 represents a generic bidentate N,N'-donor ligand. The procedure is based on established methods for synthesizing similar rhenium aqua complexes, which are of significant interest in medicinal chemistry and drug development due to their potential as therapeutic and diagnostic agents.[1][2][3][4]

The synthesis is a two-step process. First, a water-soluble precursor, fac- $[Re(CO)_3(H_2O)_3]^+$, is generated from a stable rhenium carbonyl starting material. This intermediate is then reacted with the bidentate ligand (L6) to form the final aqua complex. The labile nature of the coordinated water molecules in the precursor makes it an excellent synthon for introducing various ligands.[1][5][6]

Synthesis Workflow





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Caption: General two-step synthesis of fac-[Re(CO)₃(L6)(H₂O)][NO₃].

Experimental Protocols

This protocol is adapted from the general procedure reported for the synthesis of fac- $[Re(CO)_3(N,N'-bid)(H_2O)][NO_3]$ type complexes.[1][2]

Step 1: Synthesis of the Intermediate Precursor, fac-[Re(CO)₃(H₂O)₃][NO₃]

The key precursor, the triaqua complex, is synthesized from fac-[NEt4]2[Re(CO)3Br3]. The bromide ligands are abstracted by silver nitrate, leading to their replacement by labile water molecules.[1][2]

Materials:

- fac-[NEt4]2[Re(CO)3Br3] (ReAA)
- Silver Nitrate (AgNO₃)
- Deionized Water
- Nitric Acid (for pH adjustment)
- Celite



Procedure:

- Dissolve fac-[NEt4]2[Re(CO)3Br3] in deionized water.
- Adjust the pH of the solution to 2 using dilute nitric acid.
- Add three equivalents of solid AgNO₃ to the solution.
- Stir the mixture in the dark for 24 hours to allow for the complete precipitation of AgBr.
- Filter the mixture through a pad of Celite to remove the AgBr precipitate.
- The resulting filtrate contains the fac-[Re(CO)₃(H₂O)₃][NO₃] precursor and is used immediately in the next step without isolation.

Step 2: Synthesis of fac-[Re(CO)₃(L6)(H2O)][NO₃]

The bidentate ligand L6 is added to the aqueous solution of the precursor. The labile water ligands are readily displaced by the N,N'-donor ligand to form the final complex.[1][2]

Materials:

- Aqueous solution of fac-[Re(CO)₃(H₂O)₃][NO₃] (from Step 1)
- Bidentate Ligand (L6)
- Methanol or another suitable co-solvent if L6 has low water solubility.

Procedure:

- To the filtrate from Step 1, add a solution of the bidentate ligand L6 (approximately 1.1 equivalents) dissolved in a minimum amount of a suitable solvent (e.g., methanol).
- Stir the resulting solution at room temperature for 24 hours.
- Reduce the volume of the solvent under reduced pressure.
- The desired product, fac-[Re(CO)₃(L6)(H₂O)][NO₃], will precipitate from the solution.



- Collect the solid by filtration, wash with a small amount of cold water, followed by diethyl ether.
- Dry the product in vacuo.

Data Presentation

Table 1: Reagents and Typical Yields

The following table provides an example of the quantities used for the synthesis of a representative complex, where L1 is (2,6-dimethoxypyridyl)imidazo[4,5-f]1,10-phenanthroline. [1] This can be adapted for any generic ligand L6 by adjusting for molecular weight.

Step	Reagent	Molar Mass (g/mol)	Amount (mg)	Moles (mmol)	Molar Ratio
1	fac- [NEt4]2[Re(C O)3Br3]	772.66	206	0.267	1.0
1	AgNO₃	169.87	136	0.801	3.0
2	Ligand L1	371.37	99	0.294	1.1
Product: fac- [Re(CO) ₃ (L1) (H ₂ O)][NO ₃]	708.6	90.2	0.131	49% Yield	

Table 2: Representative Characterization Data

The synthesized complexes are typically characterized by various spectroscopic methods. Below is a summary of representative data for this class of compounds.[1]



Technique	Characteristic Features and Ranges		
FT-IR (cm ⁻¹)	v(C≡O): Three strong bands are expected for the fac-tricarbonyl moiety, typically in the range of 2030-1880 cm ⁻¹ .[1][2] v(O-H): A broad band around 3400 cm ⁻¹ indicates the presence of the coordinated water molecule.[1]		
¹ H NMR (ppm)	Signals corresponding to the protons of the bidentate ligand L6 will be observed. Coordination to the rhenium center typically causes a downfield shift of the ligand proton signals.		
¹³ C NMR (ppm)	CO: The carbonyl carbons typically appear in the region of 190-200 ppm.[1] Ligand signals will also be present.		
ESI-Mass Spectrometry	The mass spectrum will show a prominent peak corresponding to the cation [fac-[Re(CO) $_3$ (L6) (H $_2$ O)]] $^+$.		
Elemental Analysis	Calculated values for C, H, and N should match the experimental findings to confirm the purity of the compound.[1]		

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